molecular formula HClO3<br>ClHO3 B1212943 Chloric acid CAS No. 7790-93-4

Chloric acid

Cat. No. B1212943
CAS RN: 7790-93-4
M. Wt: 84.46 g/mol
InChI Key: XTEGARKTQYYJKE-UHFFFAOYSA-N
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Description

Chloric acid is a colorless liquid. It will accelerate the burning of combustible materials and can ignite most on contact. It is corrosive to metals and tissue. It is used as a reagent in chemical analysis and to make other chemicals.
Chloric acid is a chlorine oxoacid. It is a conjugate acid of a chlorate.

Scientific Research Applications

Health-Promoting Properties of Chlorogenic Acid

Chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, has demonstrated a range of health-promoting properties. These include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, which are primarily associated with the treatment and prevention of metabolic syndrome and related disorders. The compound's antioxidant activity, in particular, has shown protective effects against lipid oxidation and degradation of other bioactive compounds in food, suggesting its potential as a dietary supplement or functional food ingredient (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Antimicrobial Activities

Chlorogenic acid has demonstrated antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. This property is particularly valuable for the food industry in its search for new and natural molecules for food preservation. The combination of antimicrobial and antioxidant properties makes chlorogenic acid an excellent candidate for formulation in dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Applications in Food Industry

The review of chlorogenic acid's applications in the food industry highlights its roles as a food additive, in food storage, composition modification, packaging materials, and as a functional food material. Its antioxidant, antimicrobial, and prebiotic activities contribute to its wide range of applications, offering potential for theoretical improvements, biological activity mechanisms, and subsequent development and utilization in the food industry (Wang et al., 2022).

Antioxidant Mechanism Investigation

A theoretical investigation into the antioxidant properties of chlorogenic acid using density functional theory has provided insights into its potential as a potent antioxidant. The study focused on H atom abstraction from −OH groups, indicating that chlorogenic acid's antioxidant potential might be attributed mainly to this mechanism. Such theoretical investigations offer valuable information for future applications in pharmacy and food industries (Saqib et al., 2016).

properties

CAS RN

7790-93-4

Product Name

Chloric acid

Molecular Formula

HClO3
ClHO3

Molecular Weight

84.46 g/mol

IUPAC Name

chloric acid

InChI

InChI=1S/ClHO3/c2-1(3)4/h(H,2,3,4)

InChI Key

XTEGARKTQYYJKE-UHFFFAOYSA-N

SMILES

OCl(=O)=O

Canonical SMILES

OCl(=O)=O

Other CAS RN

7790-93-4

physical_description

Chloric acid is a colorless liquid. It will accelerate the burning of combustible materials and can ignite most on contact. It is corrosive to metals and tissue. It is used as a reagent in chemical analysis and to make other chemicals.

Pictograms

Oxidizer; Corrosive

Related CAS

3811-04-9 (potassium salt)

synonyms

chloric acid
chloric acid, potassium salt
potassium chlorate

Origin of Product

United States

Synthesis routes and methods

Procedure details

The production of chlorine dioxide at pulp mills involves two main steps. In a first step, sulfuric acid reacts with sodium chlorate to produce chloric acid and sodium sulfate by-product (Reaction 1). In a second step, the chloric acid is reduced to chlorine dioxide by reacting with a reducing agent such as methanol, sulphur dioxide, chloride or hydrogen peroxide (Reaction 2).
Name
chlorine dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloric acid

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